2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound that features a unique structure combining a methoxybenzamido group, a thiophen-2-ylmethyl group, and a cyclopenta[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps:
Formation of the Cyclopenta[d]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and a suitable cyclopentane derivative under acidic or basic conditions.
Introduction of the Methoxybenzamido Group: This step involves the reaction of the cyclopenta[d]thiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-2-ylmethyl Group: This final step can be accomplished by reacting the intermediate with thiophen-2-ylmethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]imidazole-4-carboxamide: Similar structure but with an imidazole ring instead of a thiazole ring.
2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]oxazole-4-carboxamide: Similar structure but with an oxazole ring.
Uniqueness
The uniqueness of 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide lies in its thiazole ring, which can impart different electronic properties and reactivity compared to imidazole or oxazole analogs
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-26-13-6-4-12(5-7-13)18(24)23-20-22-17-15(8-9-16(17)28-20)19(25)21-11-14-3-2-10-27-14/h2-7,10,15H,8-9,11H2,1H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWLJWVHHKDUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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